

# A Technical Guide to the Physicochemical Properties of Dimethyl 4-aminophthalate

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## Compound of Interest

Compound Name: *Dimethyl 4-aminophthalate*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Dimethyl 4-aminophthalate**, a compound of interest in chemical synthesis and pharmaceutical research. The information is presented to facilitate its use in laboratory and development settings, with a focus on structured data, detailed experimental methodologies, and clear visual representations of workflows.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Dimethyl 4-aminophthalate**. It is important to note that several of these values are predicted and should be confirmed experimentally.

| Property           | Value                                                                      | Source(s)    |
|--------------------|----------------------------------------------------------------------------|--------------|
| Molecular Formula  | C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>                            | [1][2][3][4] |
| Molecular Weight   | 209.20 g/mol                                                               | [1][3]       |
| Appearance         | Light yellow to yellow solid                                               | [5]          |
| Melting Point      | Not available. Experimental determination is required.                     |              |
| Boiling Point      | 347.8 ± 22.0 °C (Predicted)                                                | [5]          |
| Density            | 1.248 ± 0.06 g/cm <sup>3</sup> (Predicted)                                 | [5]          |
| pKa                | 1.32 ± 0.10 (Predicted)                                                    | [5]          |
| LogP               | 1.17                                                                       | [1]          |
| Storage Conditions | 2-8°C, protect from light, keep in a dark place, sealed in dry conditions. | [5]          |

## Spectroscopic Data

While specific experimental spectra for **Dimethyl 4-aminophthalate** are not widely available, with some suppliers noting they do not perform analytical characterization, the expected spectral characteristics can be inferred from its structure.[4]

Expected <sup>1</sup>H NMR Spectral Data:

- **Aromatic Protons:** Signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns dependent on their coupling with neighboring protons.
- **Amino Protons:** A broad singlet corresponding to the -NH<sub>2</sub> group, the chemical shift of which can vary depending on the solvent and concentration.
- **Methyl Protons:** Two singlets, each integrating to 3H, corresponding to the two methoxy (-OCH<sub>3</sub>) groups.

#### Expected $^{13}\text{C}$ NMR Spectral Data:

- Carbonyl Carbons: Signals in the downfield region (typically  $\delta$  165-180 ppm) corresponding to the two ester carbonyl carbons.
- Aromatic Carbons: Multiple signals in the aromatic region (typically  $\delta$  110-150 ppm).
- Methyl Carbons: Signals in the upfield region (typically  $\delta$  50-60 ppm) corresponding to the two methoxy carbons.

#### Expected IR Spectral Data:

- N-H Stretching: A medium to strong absorption band in the region of  $3300\text{-}3500\text{ cm}^{-1}$  corresponding to the amino group.
- C-H Stretching: Absorption bands in the region of  $2850\text{-}3000\text{ cm}^{-1}$  for the methyl and aromatic C-H bonds.
- C=O Stretching: A strong absorption band around  $1700\text{-}1730\text{ cm}^{-1}$  characteristic of the ester carbonyl groups.
- C=C Stretching: Absorption bands in the region of  $1450\text{-}1600\text{ cm}^{-1}$  corresponding to the aromatic ring.
- C-O Stretching: Absorption bands in the region of  $1000\text{-}1300\text{ cm}^{-1}$  for the ester C-O bonds.

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

### Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.

#### Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **Dimethyl 4-aminophthalate** is placed in a capillary tube, which is sealed at one end. The sample is packed down to the bottom of the tube.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

## Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities should be tested, including water, ethanol, and dimethyl sulfoxide (DMSO).
- **Sample Preparation:** A known mass of **Dimethyl 4-aminophthalate** is added to a known volume of the selected solvent in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by filtration or centrifugation.
- **Quantification:** The concentration of **Dimethyl 4-aminophthalate** in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/100mL or mol/L.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

- **Sample Preparation:** A few milligrams of **Dimethyl 4-aminophthalate** are dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.<sup>[6]</sup>
- **Data Acquisition:** The sample is placed in an NMR spectrometer, and the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired.<sup>[6]</sup>
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
- **Spectral Analysis:** The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

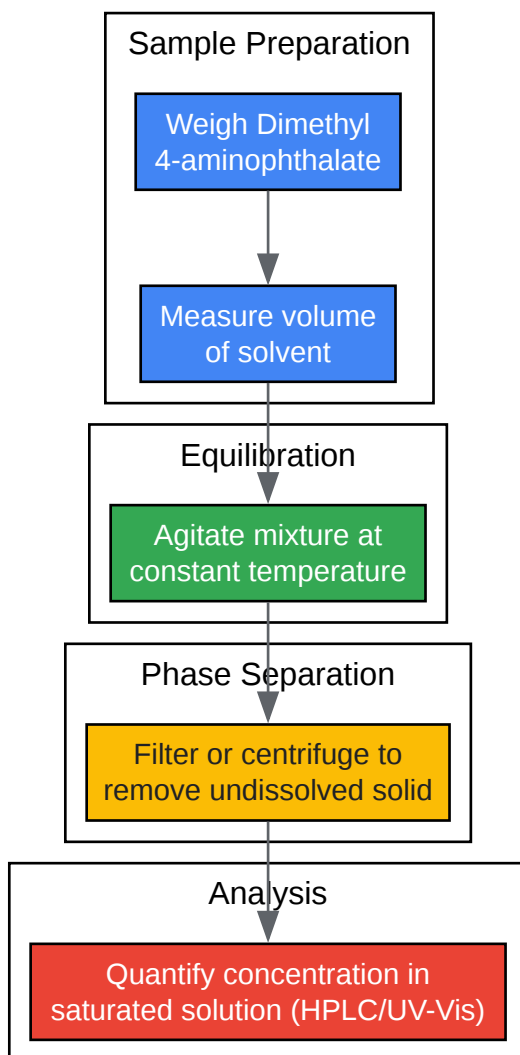
Methodology:

- **Sample Preparation:** A small amount of the solid sample can be prepared as a KBr pellet or as a mull with Nujol.
- **Data Acquisition:** The prepared sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically  $4000$  to  $400\text{ cm}^{-1}$ ).
- **Spectral Analysis:** The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present in **Dimethyl 4-aminophthalate**.

## Visualizations

## Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of **Dimethyl 4-aminophthalate**.



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